molecular formula C15H26BrNO3 B3060059 N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide CAS No. 1609404-29-6

N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide

Cat. No.: B3060059
CAS No.: 1609404-29-6
M. Wt: 348.28
InChI Key: ZVDJUHHMRRUKNV-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxybenzyl)-3-pentanamine hydrobromide is a tertiary amine salt characterized by a 3-pentanamine backbone linked to a 3,4,5-trimethoxybenzyl group via a nitrogen atom, with hydrobromic acid as the counterion.

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]pentan-3-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.BrH/c1-6-12(7-2)16-10-11-8-13(17-3)15(19-5)14(9-11)18-4;/h8-9,12,16H,6-7,10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDJUHHMRRUKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=C(C(=C1)OC)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609404-29-6
Record name Benzenemethanamine, N-(1-ethylpropyl)-3,4,5-trimethoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 3-pentanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogues lie in:

  • Substituent positions on the benzyl ring : Methoxy groups at 2,4,5 vs. 3,4,5 positions.
  • Amine chain length : Pentanamine (C5) vs. propanamine (C3), cycloheptanamine (C7), or adamantanamine.
  • Functional groups: Amines vs. amides (e.g., nonanamide derivatives).
Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Group Reference
N-(3,4,5-Trimethoxybenzyl)-3-pentanamine HBr C₁₅H₂₆BrNO₃ 356.28* 3,4,5-OCH₃ Tertiary amine
N-(2-Bromo-4,5-dimethoxybenzyl)-3-pentanamine C₁₄H₂₂BrNO₂ 340.24 4,5-OCH₃; 2-Br Tertiary amine
N-(2,4,5-Trimethoxybenzyl)-2-propanamine HBr C₁₃H₂₂BrNO₃ 320.22 2,4,5-OCH₃ Secondary amine
N-(3,4,5-Trimethoxybenzyl)cycloheptanamine HBr C₁₇H₂₈BrNO₃ 398.32 3,4,5-OCH₃ Cycloheptanamine
N-(3,4,5-Trimethoxybenzyl)nonanamide C₂₀H₃₁NO₄ 349.46 3,4,5-OCH₃ Amide

*Calculated based on formula C₁₅H₂₆BrNO₃ (C: 50.57%, H: 7.35%, Br: 22.41%, N: 3.93%, O: 13.74%).

Physicochemical Properties

  • Solubility : Hydrobromide salts generally exhibit higher water solubility than free bases. For example, N-(3,4,5-trimethoxybenzyl)cycloheptanamine HBr is discontinued due to formulation challenges, suggesting solubility or stability issues .
  • Fragmentation patterns : Mass spectrometry of 30C-NBOMe (a structural analogue) reveals intense ions corresponding to the N-(3,4,5-trimethoxybenzyl) group (m/z = 181.0859), indicating stability of the benzyl fragment .

Key Research Findings

  • Synthetic challenges : Discontinuation of N-(3,4,5-trimethoxybenzyl)cycloheptanamine HBr highlights scalability or purity issues in hydrobromide salt preparation .
  • Metabolic pathways : Trimethoxybenzyl-containing compounds undergo hydroxylation and glutathione conjugation, impacting toxicity profiles .
  • Analytical utility : The N-(3,4,5-trimethoxybenzyl) group serves as a stable mass spectrometry fragment for compound identification .

Biological Activity

N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H25BrN2O3
  • Molecular Weight : 351.38 g/mol
  • InChI Key : ZVDJUHHMRRUKNV-UHFFFAOYSA-N

The compound features a benzyl moiety with three methoxy groups and a pentanamine chain, which may contribute to its biological activity by enhancing lipophilicity and enabling better interaction with biological membranes.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of trimethoxybenzoyl compounds have shown antiproliferative effects against various cancer cell lines, including melanoma. The mechanism involves disruption of the folate cycle by binding to dihydrofolate reductase (DHFR), leading to downregulation of folate cycle gene expression .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties. Compounds with methoxy substitutions are often associated with enhanced antimicrobial activity due to their ability to penetrate bacterial membranes and interfere with metabolic processes.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
  • Gene Expression Modulation : By affecting the folate cycle, the compound may influence gene expression related to cell proliferation and apoptosis.

Case Studies and Research Findings

Study ReferenceFindingsNotes
Demonstrated significant antiproliferative activity against melanoma cell lines.Focused on the role of methoxy groups in enhancing bioactivity.
Investigated the binding efficacy to DHFR and subsequent gene expression modulation.Suggested potential for clinical application in cancer therapy.
Preliminary studies indicate antimicrobial effects against Gram-positive bacteria.Further research needed to confirm efficacy and mechanism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide
Reactant of Route 2
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N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide

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